molecular formula C25H19N3O3S2 B383165 2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide CAS No. 379239-49-3

2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide

Cat. No. B383165
CAS RN: 379239-49-3
M. Wt: 473.6g/mol
InChI Key: YGVQZTLNZAMVOH-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It has been studied for its potential as an inhibitor of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . The compound has shown promising activity in inhibiting PARP-1 and has been examined for its anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a furan ring, a thieno[2,3-d]pyrimidin-2-yl group, and a naphthalen-1-ylacetamide group . Further analysis would require more specific information or advanced computational tools.

Mechanism of Action

The compound acts as an inhibitor of PARP-1, a protein involved in DNA repair damage . By inhibiting PARP-1, the compound can potentially compromise the DNA repair mechanism of cancer cells, leading to genomic dysfunction and cell death .

Future Directions

The compound shows promise as a potential inhibitor of PARP-1, suggesting potential applications in cancer treatment . Future research could focus on further exploring its anti-proliferative activity against various cancer cell lines and optimizing its synthesis process.

properties

IUPAC Name

2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S2/c1-2-12-28-24(30)22-18(20-11-6-13-31-20)14-32-23(22)27-25(28)33-15-21(29)26-19-10-5-8-16-7-3-4-9-17(16)19/h2-11,13-14H,1,12,15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVQZTLNZAMVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC4=CC=CC=C43)SC=C2C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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